molecular formula C11H13ClN2OS B12739413 (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133661-98-0

(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12739413
CAS No.: 133661-98-0
M. Wt: 256.75 g/mol
InChI Key: OTPUWNTUMHPJJN-MDWZMJQESA-N
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Description

(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound with a complex structure that includes a methylthio group, an acetic acid moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of (E)-(Methylthio)acetic acid with 1-(2-chlorophenyl)ethylidene hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: (E)-(Methylthio)acetic acid and 1-(2-chlorophenyl)ethylidene hydrazine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-(Methylthio)acetic acid (1-(2-bromophenyl)ethylidene)hydrazide: Similar structure but with a bromine atom instead of chlorine.

    (E)-(Methylthio)acetic acid (1-(2-fluorophenyl)ethylidene)hydrazide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from its analogs with different halogen substitutions.

Properties

CAS No.

133661-98-0

Molecular Formula

C11H13ClN2OS

Molecular Weight

256.75 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylsulfanylacetamide

InChI

InChI=1S/C11H13ClN2OS/c1-8(13-14-11(15)7-16-2)9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3,(H,14,15)/b13-8+

InChI Key

OTPUWNTUMHPJJN-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)CSC)C1=CC=CC=C1Cl

Origin of Product

United States

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